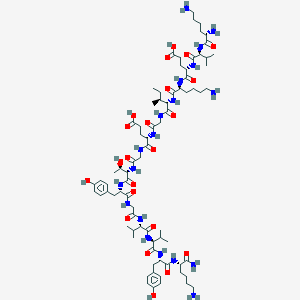
1-Chloro-3-fluorobenzene
Overview
Description
1-Chloro-3-fluorobenzene is used as medicine and liquid crystal intermediates . It reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .
Synthesis Analysis
The synthesis of 1-Chloro-3-fluorobenzene involves the reaction of the radical cation with NH3, as investigated by FT-ICR spectrometry . It also reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .Molecular Structure Analysis
The molecular formula of 1-Chloro-3-fluorobenzene is C6H4ClF . The average mass is 130.547 Da and the monoisotopic mass is 129.998550 Da .Chemical Reactions Analysis
The reaction of 1-chloro-3-fluorobenzene radical cation with NH3 has been investigated by FT-ICR spectrometry . It reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .Physical And Chemical Properties Analysis
1-Chloro-3-fluorobenzene is a clear colourless to light yellow liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 127.4±13.0 °C at 760 mmHg, and a vapour pressure of 13.5±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.0±3.0 kJ/mol .Scientific Research Applications
Gas Chromatography
1-Chloro-3-fluorobenzene is used in gas chromatography , a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition . It has been used in the separation and quantitative analysis of all components in a mixture of benzene, monochlorobenzene, 1-chloro-4-fluorobenzene, 1-chloro-3-fluorobenzene and 1-chloro-2-fluoro-benzene .
Medicine Intermediates
1-Chloro-3-fluorobenzene is used as an intermediate in the production of various medicines . As an intermediate, it is used in the synthesis of more complex chemical compounds that are then used in the production of a variety of pharmaceutical products .
Liquid Crystal Intermediates
This compound is also used as an intermediate in the production of liquid crystals . Liquid crystals are used in a wide range of applications, including displays (LCDs), thermometers, and optical imaging systems .
Chemical Analysis
1-Chloro-3-fluorobenzene is used in chemical analysis . Its properties, such as its density, boiling point, and refractive index, are often measured and used in the analysis and identification of other chemical substances .
Research & Development
In the field of research and development , 1-Chloro-3-fluorobenzene is used in the study of various chemical reactions, processes, and mechanisms. It can serve as a model compound for studying the properties and behaviors of chloro-fluorobenzenes .
Industrial Manufacturing
In industrial manufacturing , 1-Chloro-3-fluorobenzene is used in the synthesis of other chemical products. Its reactivity and stability under various conditions make it a valuable component in many chemical reactions .
Mechanism of Action
Target of Action
1-Chloro-3-fluorobenzene is a halogenated aromatic compound It’s known that halogenated aromatic compounds can interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
The mode of action of 1-Chloro-3-fluorobenzene involves electrophilic aromatic substitution . In this process, the compound can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as the removal of a proton to yield a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This suggests that it may influence pathways involving these or related intermediates.
Pharmacokinetics
Like other halogenated aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of specific functional groups .
Result of Action
It’s known that the compound can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This suggests that it may induce structural changes in target molecules, potentially influencing their function.
Action Environment
The action, efficacy, and stability of 1-Chloro-3-fluorobenzene can be influenced by various environmental factors. , which could influence its distribution and availability in aqueous environments. Additionally, it’s classified as a flammable liquid , suggesting that its stability and reactivity could be affected by the presence of ignition sources.
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHJIJZEOCBKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870717 | |
| Record name | Benzene, 1-chloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-3-fluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.19 [mmHg] | |
| Record name | 1-Chloro-3-fluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chloro-3-fluorobenzene | |
CAS RN |
625-98-9 | |
| Record name | 1-Chloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-fluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 1-chloro-3-fluorobenzene?
A1: 1-Chloro-3-fluorobenzene is an aromatic compound with the molecular formula C6H4ClF. While its exact molecular weight can vary slightly based on isotopic composition, it's primarily determined by the most abundant isotopes of its constituent atoms.
Q2: Has 1-chloro-3-fluorobenzene been identified as a product in any chemical reactions?
A2: Yes, research [] has identified 1-chloro-3-fluorobenzene as a product of the UV-induced decarboxylation of 2-chloro-6-fluorobenzoic acid in a xenon matrix. The process involves the irradiation of matrix-isolated 2-chloro-6-fluorobenzoic acid with UV light (λ = 235 nm), leading to its decomposition and the formation of carbon dioxide and 1-chloro-3-fluorobenzene. The vibrational signatures of 1-chloro-3-fluorobenzene were identified within the spectra of the photolyzed matrix, confirming its presence as a product of this reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















